2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone elongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 75679-58-2
VCID: VC3716433
InChI: InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

CAS No.: 75679-58-2

Cat. No.: VC3716433

Molecular Formula: C17H18O5

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - 75679-58-2

Specification

CAS No. 75679-58-2
Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3
Standard InChI Key SGAQUVXWXIVPKX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O

Introduction

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a dihydrochalcone compound, a subclass of flavonoids, which are known for their diverse biological activities. This compound is isolated from various plant species, including Iryanthera juruensis Warb., Iryanthera sagotiana, Iryanthera hostmannii, and Goniothalamus gardneri . Its chemical formula is C₁₇H₁₈O₅, with a molecular weight of 302.32 g/mol .

Anticancer Activity

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has been identified as a major cytotoxic metabolite against various cancer cell lines . It significantly augments TRAIL-mediated apoptosis in prostate cancer cells, suggesting its potential role in chemoprevention.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, demonstrated by its ability to inhibit edema formation with intensity comparable to phenylbutazone.

Synthesis and Isolation

The synthesis of 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone can be achieved through various methods, allowing for the production of the compound with varying yields and purities. Isolation often involves spectral methods such as 2D NMR spectroscopy.

Potential Applications

Given its diverse biological activities, this compound is of interest for therapeutic applications, particularly in oncology and pharmacology. Its unique structure and properties make it a candidate for further research into adjunct therapies.

Comparison with Similar Compounds

CompoundStructureUnique Features
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalconeSimilar chalcone backboneExhibits strong anticancer activity.
DihydroquercetinFlavonoid derivativeKnown for potent antioxidant properties.
PinocembrinFlavonoidExhibits neuroprotective effects.
LuteolinFlavonoidKnown for anti-inflammatory and anticancer effects.

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone's distinct hydroxyl and methoxy substitutions enhance its biological activity compared to similar compounds.

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